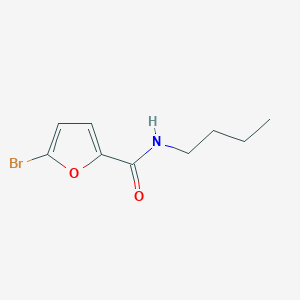

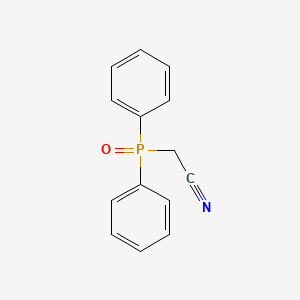

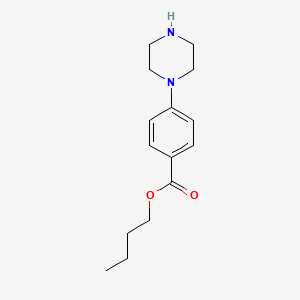

![molecular formula C8H6N2O2S B1332806 1,3-Dioxolo[4,5-F]benzothiazol-6-amine CAS No. 50850-94-7](/img/structure/B1332806.png)

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

Übersicht

Beschreibung

1,3-Dioxolo[4,5-F]benzothiazol-6-amine, also known as this compound or simply 1,3-Dioxolo[4,5-F]BT, is a heterocyclic aromatic compound that has been widely studied for its potential applications in various scientific fields. It is a six-membered ring structure containing a nitrogen atom and two oxygen atoms, and is highly reactive due to its electron-rich environment. Due to its chemical structure, 1,3-Dioxolo[4,5-F]BT has been studied for its potential use in organic synthesis, drug discovery, and as an intermediate for the production of other compounds. In addition, its ability to act as a catalyst for various reactions has been explored in recent years.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1,3-Dioxolo[4,5-F]benzothiazol-6-amine plays a role in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of dihydroimidazole, dihydrooxazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives under microwave irradiation, showcasing a solvent-free approach that provided these compounds in quantitative yields within a short time frame, less than 20 minutes (Sondhi, Arya, & Rani, 2012).

Development of Radiotracers

In the field of medical imaging, particularly for Alzheimer's disease, compounds related to this compound have been used to develop PET radiotracers. This involves synthesizing reference standards and their desmethylated precursors, followed by preparation of carbon-11-labeled inhibitors, achieved through O-[11C]methylation. The process results in high radiochemical purity and notable molar activity (Gao, Wang, & Zheng, 2018).

Antimicrobial Activity

This compound-related compounds have also been recognized for their antimicrobial properties. A study outlined the synthesis of triazole derivatives and their subsequent evaluation for antimicrobial activities. Notably, some synthesized compounds displayed good to moderate activities against tested microorganisms (Bektaş et al., 2007).

Antibacterial and Entomological Activities

Additionally, benzothiazole derivatives containing benzimidazole and imidazoline moieties synthesized from reactions involving this compound were characterized and evaluated for potent antibacterial and entomological activities. The synthesized compounds were found to exhibit significant antibacterial and various entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity (Chaudhary et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets through a simple bimolecular interaction . The binding of the compound, represented as L, to the enzyme, represented as E, can be interpreted as E + L = EL .

Biochemical Pathways

The affected biochemical pathways involve the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Result of Action

It has been used to develop a fluorescence lifetime-based binding assay with exceptionally robust readout . This assay has been used to identify the first inhibitors against three members of the HDAC enzyme family from Pseudomonas aeruginosa .

Biochemische Analyse

Biochemical Properties

1,3-Dioxolo[4,5-F]benzothiazol-6-amine has been found to interact with acetylpolyamine amidohydrolases (APAHs), a group of enzymes involved in the polyamine metabolism . The nature of these interactions is complex and involves binding at the highly conserved deacetylase binding domain .

Cellular Effects

It has been suggested that it may interfere with biofilm formation, a major survival strategy of certain bacteria .

Molecular Mechanism

It is known to bind to APAHs, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability .

Metabolic Pathways

This compound is involved in the polyamine metabolism through its interaction with APAHs

Eigenschaften

IUPAC Name |

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIRHYOGMGDIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365978 | |

| Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-94-7 | |

| Record name | 1,3-Dioxolo[4,5-f]benzothiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

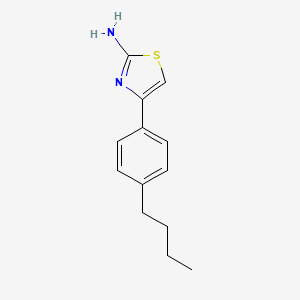

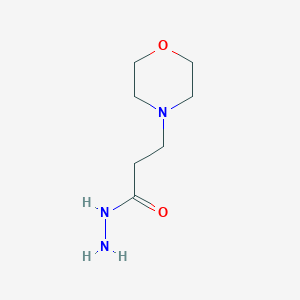

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

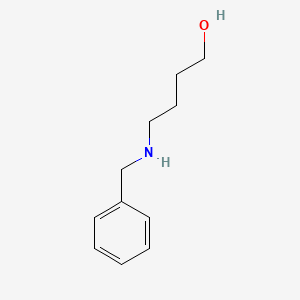

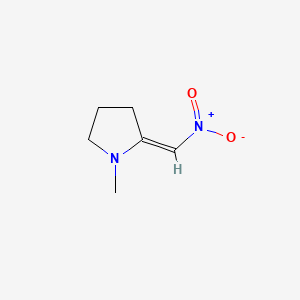

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

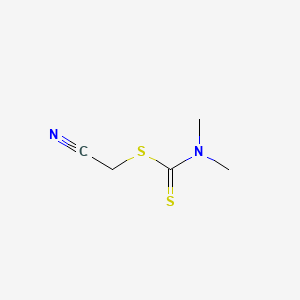

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)